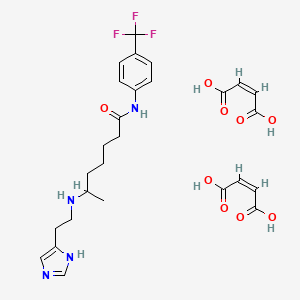

HTMT dimaleate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAOZWTYNWZSBY-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NCCC1=CN=CN1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of HTMT Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTMT (Histamine Trifluoromethyl Toluidide) dimaleate is a potent synthetic compound recognized primarily for its agonist activity at histamine H1 and H2 receptors. This dual agonism allows it to modulate a variety of physiological responses, making it a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of the mechanism of action of HTMT dimale-ate, detailing its molecular interactions, downstream signaling pathways, and cellular effects. The information presented herein is intended to support further research and drug development efforts centered on histamine receptor modulation.

Core Mechanism of Action: Dual Histamine Receptor Agonism

HTMT dimaleate functions as an agonist at both histamine H1 and H2 receptors. This means it binds to and activates these receptors, mimicking the effects of the endogenous ligand, histamine. The activation of these two distinct G-protein coupled receptors (GPCRs) initiates separate intracellular signaling cascades, leading to a range of cellular responses.

Histamine H1 Receptor (H1R) Activation

The histamine H1 receptor is canonically coupled to the Gq/11 family of G-proteins. Upon activation by HTMT dimaleate, the following signaling pathway is initiated:

-

Receptor Binding and G-protein Activation: HTMT binds to the H1R, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs). These kinases, in turn, phosphorylate a multitude of cellular proteins, leading to physiological responses such as smooth muscle contraction, increased vascular permeability, and cellular proliferation.

Histamine H2 Receptor (H2R) Activation

The histamine H2 receptor is coupled to the Gs family of G-proteins. Activation of H2R by HTMT dimaleate initiates the following cascade:

-

Receptor Binding and G-protein Activation: HTMT binds to the H2R, causing a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase (AC) Activation: The activated Gαs subunit dissociates and stimulates the activity of adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating protein kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various substrate proteins, leading to cellular responses such as gastric acid secretion, smooth muscle relaxation, and modulation of inflammatory responses.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for HTMT dimaleate's interaction with histamine receptors. It is important to note that a definitive competitive binding affinity (Ki) for HTMT at H1 and H2 receptors is not consistently reported in the literature. The Ki value of 1.2 µM is often cited by commercial suppliers without specific attribution to a receptor subtype.

| Parameter | Value | Receptor/System | Comments |

| Ki | 1.2 µM | Unspecified | Commonly cited by commercial vendors, but the specific receptor (H1 or H2) is not defined.[1] |

| EC50 | 19 µM | Novel Histamine Receptor (in human lymphocytes) | This effect is on intracellular calcium mobilization and is not blocked by H1, H2, or H3 antagonists, suggesting a novel binding site in this cell type. |

| EC50 | 5.5 µM | Human Histamine H2 Receptor | Determined in a CRE-SPAP reporter gene assay in CHO cells, indicating its potency as an H2 agonist. |

Cellular Effects of HTMT Dimaleate

Proliferation of Cholangiocytes

A significant body of research has focused on the effects of HTMT on cholangiocytes, the epithelial cells lining the bile ducts. HTMT has been shown to stimulate the proliferation of these cells through both H1 and H2 receptor-mediated pathways, with differential effects on distinct cholangiocyte populations.

-

Small Cholangiocytes: HTMT stimulates the proliferation of small cholangiocytes primarily through the activation of the H1 receptor . This leads to the IP3/Ca2+ dependent activation of CaMK I and the transcription factor CREB.

-

Large Cholangiocytes: The proliferation of large cholangiocytes in response to histamine is mediated by the H2 receptor and the subsequent increase in intracellular cAMP.

Signaling Pathway Diagrams

Caption: H1 Receptor Signaling Pathway.

Caption: H2 Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of HTMT dimaleate. These protocols are based on established methods in the field.

Histamine H1 and H2 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of HTMT dimaleate for the histamine H1 and H2 receptors.

1. Materials:

-

Cell Membranes: Membranes from cells expressing the human histamine H1 or H2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand:

-

For H1R: [3H]mepyramine (a selective H1R antagonist).

-

For H2R: [3H]tiotidine (a selective H2R antagonist).

-

-

Test Compound: HTMT dimaleate.

-

Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 10 µM mepyramine for H1R, 10 µM tiotidine for H2R).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

2. Procedure:

-

Prepare serial dilutions of HTMT dimaleate in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or a dilution of HTMT dimaleate.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the HTMT dimaleate concentration.

-

Determine the IC50 value (the concentration of HTMT that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the measurement of changes in intracellular calcium concentration in response to HTMT dimaleate using a fluorescent calcium indicator like Fura-2 AM.

1. Materials:

-

Cells: Adherent cells plated on coverslips or in a 96-well plate.

-

Fluorescent Calcium Indicator: Fura-2 AM.

-

Loading Buffer: A physiological salt solution (e.g., HBSS) with or without a non-ionic surfactant like Pluronic F-127 to aid in dye loading.

-

Test Compound: HTMT dimaleate.

-

Fluorescence Microscope or Plate Reader with appropriate filters for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

2. Procedure:

-

Load the cells with Fura-2 AM by incubating them in the loading buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells with fresh buffer to remove extracellular dye.

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Establish a baseline fluorescence reading.

-

Add HTMT dimaleate to the cells and record the changes in fluorescence intensity at the two excitation wavelengths over time.

3. Data Analysis:

-

Calculate the ratio of the fluorescence intensities (340 nm / 380 nm).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

The data can be calibrated to absolute Ca2+ concentrations using ionophores and buffers with known Ca2+ concentrations.

Measurement of Intracellular cAMP Accumulation

This protocol describes the measurement of intracellular cAMP levels in response to HTMT dimaleate using a competitive enzyme-linked immunosorbent assay (ELISA).

1. Materials:

-

Cells: Cultured cells in a multi-well plate.

-

Test Compound: HTMT dimaleate.

-

Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Lysis Buffer.

-

cAMP ELISA Kit.

2. Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

-

Stimulate the cells with various concentrations of HTMT dimaleate for a defined time.

-

Lyse the cells to release the intracellular contents.

-

Perform the cAMP ELISA on the cell lysates according to the manufacturer's instructions. This typically involves competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates by comparing their absorbance values to the standard curve.

-

Plot the cAMP concentration as a function of the HTMT dimaleate concentration to determine the EC50.

Cholangiocyte Proliferation Assay

This protocol describes a method to assess cholangiocyte proliferation in response to HTMT dimaleate using the incorporation of 5-bromo-2'-deoxyuridine (BrdU).

1. Materials:

-

Cholangiocytes: Isolated and cultured cholangiocytes.

-

Test Compound: HTMT dimaleate.

-

BrdU Labeling Reagent.

-

Fixation and Denaturation Solutions.

-

Anti-BrdU Antibody.

-

Secondary Antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Substrate (for enzymatic detection) or a fluorescence microscope.

2. Procedure:

-

Culture cholangiocytes in a multi-well plate.

-

Treat the cells with HTMT dimaleate for a desired period (e.g., 24-48 hours).

-

Add BrdU labeling reagent to the culture medium and incubate for several hours to allow its incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Incubate with an anti-BrdU primary antibody, followed by a suitable secondary antibody.

-

Detect the signal using a colorimetric substrate and a plate reader or by fluorescence microscopy.

3. Data Analysis:

-

Quantify the absorbance or fluorescence intensity, which is proportional to the number of proliferating cells.

-

Compare the proliferation in HTMT-treated cells to untreated control cells.

Conclusion

HTMT dimaleate is a valuable pharmacological tool that acts as a dual agonist for histamine H1 and H2 receptors. Its mechanism of action involves the activation of two distinct G-protein-coupled signaling pathways: the Gq-PLC-IP3/Ca2+ pathway via H1 receptors and the Gs-AC-cAMP pathway via H2 receptors. These signaling events lead to various cellular responses, including the well-documented proliferation of cholangiocytes. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, will aid researchers in utilizing HTMT dimaleate effectively in their studies of histamine receptor pharmacology and related physiological processes.

References

The Genesis of a Potent Histamine Agonist: A Technical History of HTMT Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of HTMT dimaleate, a potent histamine H1 and H2 receptor agonist. It provides a historical context of its development, a plausible synthetic pathway based on available literature, and a summary of its biological activities. This document is intended to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Quest for Selective Histamine Receptor Ligands

The study of histamine and its receptors has been a cornerstone of pharmacology, leading to the development of numerous therapeutic agents. In the mid-1980s, researchers were actively exploring the structure-activity relationships of histamine analogs to create more potent and selective ligands for the then-known histamine receptor subtypes, H1 and H2. This research was driven by the desire to understand the distinct physiological roles of these receptors and to develop novel therapeutics with improved efficacy and reduced side effects.

It was within this scientific context that a team of researchers, led by M.M. Khan and K.L. Melmon, embarked on a systematic investigation into congener derivatives and conjugates of histamine. Their work, published in the Journal of Medicinal Chemistry in 1987, would ultimately lead to the discovery of a highly potent histamine agonist, now known as HTMT (Histamine Trifluoromethyl Toluidide)[1].

Discovery: A Landmark in Histamine Research

The seminal 1987 paper by Khan et al., titled "Congener Derivatives and Conjugates of Histamine: Synthesis and Tissue and Receptor Selectivity of the Derivatives," described the synthesis and pharmacological evaluation of a series of 19 histamine analogs[1]. The researchers systematically modified the histamine molecule at a distance from the imidazole ring to investigate the impact on receptor affinity and selectivity.

Among the synthesized compounds, a "p-trifluoromethyl derivative of histamine with an intermediate chain length of four methylenes" was designated as compound 13 . This compound, later identified as Histamine Trifluoromethyl Toluidide (HTMT), exhibited remarkable potency as a lymphocyte H2 receptor agonist[1]. This discovery was significant as it demonstrated that substantial modifications to the histamine scaffold could lead to agonists with unique and potent pharmacological profiles.

Synthesis of HTMT Dimaleate: A Plausible Pathway

The dimaleate salt is subsequently formed by treating the free base with maleic acid.

Proposed Synthetic Scheme

The overall synthesis can be envisioned in two main stages:

-

Synthesis of the N-(4-trifluoromethylphenyl)heptanecarboxamide side chain.

-

Coupling of the side chain with histamine via reductive amination.

Detailed Experimental Protocols (Plausible Reconstruction)

Step 1: Synthesis of Heptanoyl chloride

-

Reagents: Heptanoic acid, Thionyl chloride.

-

Procedure: Heptanoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield heptanoyl chloride.

Step 2: Synthesis of N-(4-trifluoromethylphenyl)heptanamide

-

Reagents: Heptanoyl chloride, 4-(Trifluoromethyl)aniline, Pyridine (or another suitable base), Dichloromethane (as solvent).

-

Procedure: 4-(Trifluoromethyl)aniline is dissolved in dichloromethane, and pyridine is added as a base. Heptanoyl chloride is added dropwise to the cooled solution with stirring. The reaction is allowed to proceed at room temperature for several hours. The mixture is then washed with dilute acid and brine, dried over a drying agent (e.g., MgSO₄), and the solvent is evaporated to yield the crude amide, which can be purified by recrystallization.

Step 3: Synthesis of 6-Oxo-N-(4-trifluoromethylphenyl)heptanamide

-

Reagents: N-(4-trifluoromethylphenyl)heptanamide, a suitable oxidizing agent (e.g., Jones reagent, PCC).

-

Procedure: The amide from the previous step is dissolved in an appropriate solvent and treated with an oxidizing agent to selectively oxidize the secondary carbon at the 6-position to a ketone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the ketone.

Step 4: Synthesis of HTMT (free base) via Reductive Amination

-

Reagents: 6-Oxo-N-(4-trifluoromethylphenyl)heptanamide, Histamine, Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent, Methanol (as solvent).

-

Procedure: The ketone and histamine are dissolved in methanol. The pH is adjusted to a slightly acidic condition (pH 6-7) to facilitate imine formation. Sodium cyanoborohydride is then added portion-wise. The reaction is stirred at room temperature for 24-48 hours. The solvent is evaporated, and the residue is taken up in a suitable solvent and washed with water. The organic layer is dried and evaporated to give the crude HTMT free base, which can be purified by column chromatography.

Step 5: Formation of HTMT Dimaleate

-

Reagents: HTMT (free base), Maleic acid, Ethanol (as solvent).

-

Procedure: The purified HTMT free base is dissolved in warm ethanol. A solution of two molar equivalents of maleic acid in ethanol is added. The mixture is allowed to cool, and the HTMT dimaleate salt precipitates. The salt is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data

The following table summarizes the known quantitative data for HTMT dimaleate, primarily sourced from commercial suppliers and the original research abstract.

| Parameter | Value | Reference |

| Chemical Formula | C₂₇H₃₃F₃N₄O₉ | [2] |

| Molecular Weight | 614.57 g/mol | [2] |

| CAS Number | 195867-54-0 | |

| Purity (Commercial) | ≥98% | |

| Solubility (Water) | Soluble | |

| Solubility (DMSO) | Soluble | |

| Biological Activity | Potent H1 and H2 receptor agonist | |

| Relative Potency | 4 x 10⁴ times more active than histamine in H2-mediated effects in natural suppressor cells |

Biological Activity and Signaling Pathways

HTMT dimaleate is a potent agonist at both H1 and H2 histamine receptors. The initial discovery highlighted its exceptional potency at H2 receptors on lymphocytes. Subsequent studies have confirmed its activity and have been used to probe histamine receptor function in various systems.

The activation of H1 and H2 receptors by HTMT initiates distinct intracellular signaling cascades:

Conclusion

The discovery of HTMT dimaleate was a significant advancement in the field of histamine pharmacology. It demonstrated that targeted chemical modifications could yield highly potent and selective receptor agonists. The plausible synthetic pathway outlined in this guide, based on established chemical principles, provides a framework for its laboratory synthesis. The potent and dual activity of HTMT at H1 and H2 receptors continues to make it a valuable tool for researchers investigating the complex roles of histamine in health and disease. This document serves as a foundational resource for professionals in drug development and medicinal chemistry, providing a comprehensive overview of this important pharmacological agent.

References

chemical structure and properties of HTMT dimaleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTMT dimaleate, also known as Histamine trifluoromethyl toluidide dimaleate, is a synthetic derivative of histamine. It is recognized primarily for its activity as a histamine H1 and H2 receptor agonist, although its pharmacological profile exhibits tissue-specific and species-specific variations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of HTMT dimaleate, including detailed experimental protocols and an exploration of its signaling pathways. The information presented herein is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.

Chemical Structure and Properties

HTMT dimaleate is the dimaleate salt of the parent compound 6-((2-(1H-imidazol-5-yl)ethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide. The presence of the trifluoromethyl group and the heptanamide linker distinguish it structurally from endogenous histamine, contributing to its unique pharmacological profile.

Physicochemical Properties

A summary of the known physicochemical properties of HTMT dimaleate is presented in Table 1. It is a solid powder with good solubility in water and dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Properties of HTMT Dimalealeate

| Property | Value | Source(s) |

| IUPAC Name | 6-[[2-(1H-Imidazol-5-yl)ethyl]amino]-N-[4-(trifluoromethyl)phenyl]heptanamide; (Z)-but-2-enedioic acid | N/A |

| Synonyms | Histamine trifluoromethyl toluidide dimaleate | N/A |

| CAS Number | 195867-54-0 | |

| Molecular Formula | C₂₇H₃₃F₃N₄O₉ | N/A |

| Molecular Weight | 614.57 g/mol | [1] |

| Appearance | Solid powder | N/A |

| Purity | ≥99% | |

| Solubility | Water: Soluble to 100 mMDMSO: Soluble to 100 mM | |

| Storage Conditions | Desiccate at room temperature for short-term storage. For long-term storage, -20°C is recommended. |

Note: While a Ki of 1.2 µM has been reported by a commercial supplier, the primary literature supporting this specific value has not been identified.

Biological Activity and Pharmacology

HTMT dimalealeate is primarily characterized as a histamine H1 and H2 receptor agonist. However, its activity is complex and can vary depending on the tissue and species being studied.

Histamine Receptor Agonism

In studies on human eosinophils, HTMT was shown to be a selective H1 agonist, as it did not produce the inhibitory effects on eosinophil degranulation that are characteristic of H2 receptor activation. In contrast, it has been described as a potent H2 receptor agonist in the context of its effects on natural suppressor cells, being approximately 4 x 10⁴ times more active than histamine in this system.

Intracellular Signaling

HTMT dimalealeate has been demonstrated to induce an increase in intracellular calcium ([Ca²⁺]i) and stimulate the production of inositol phosphates, which is consistent with the activation of the Gq/11 signaling pathway typically associated with H1 receptor stimulation. A study on human peripheral blood lymphocytes showed that HTMT induced a rapid, biphasic increase in intracellular calcium with an EC50 value of 19 µM. This effect was linked to the production of inositol phosphates, suggesting that inositol triphosphate (IP3) acts as the second messenger for this calcium mobilization.

Atypical Antagonistic Activity

Interestingly, a study on mouse preoptic/anterior hypothalamic neurons revealed that HTMT dimalealeate acts as an H1 receptor antagonist in this specific neuronal population, with an IC50 of 25 µM. It did not exhibit any agonist activity in this system but instead antagonized the effects of histamine. This highlights the importance of considering the experimental context when evaluating the pharmacological profile of HTMT dimalealeate.

Signaling Pathways

The biological effects of HTMT dimalealeate are mediated through its interaction with histamine H1 and H2 receptors, which are coupled to distinct intracellular signaling cascades.

H1 Receptor Signaling Pathway

The agonistic activity of HTMT at H1 receptors leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

References

An In-depth Technical Guide on the Histamine H1 and H2 Receptor Binding Affinity of HTMT Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the binding affinity of HTMT dimaleate (4-(1H-imidazol-4-ylmethyl)thiazole dimaleate), a histamine analog, for the histamine H1 (H1R) and H2 (H2R) receptors. While a comprehensive search of scientific literature did not yield specific quantitative binding data (e.g., Kᵢ, IC₅₀) for HTMT dimaleate, this document provides the essential experimental framework for determining these critical parameters. It includes detailed protocols for competitive radioligand binding assays and outlines the canonical signaling pathways for both H1 and H2 receptors, offering a complete methodological guide for researchers investigating this and similar compounds.

Introduction

HTMT (4-(1H-imidazol-4-ylmethyl)thiazole) is a heterocyclic compound with structural similarities to histamine, suggesting potential interaction with histamine receptors. The histamine H1 and H2 receptors, both members of the G-protein coupled receptor (GPCR) superfamily, mediate distinct physiological and pathological processes. H1 receptor activation is primarily associated with allergic and inflammatory responses, while H2 receptor activation is famously linked to gastric acid secretion.[1][2]

The characterization of a compound's binding affinity and selectivity for these receptors is a foundational step in preclinical drug development. A high binding affinity, typically indicated by a low inhibitory constant (Kᵢ), signifies a strong interaction between the ligand and the receptor.[3] This guide provides the necessary protocols and theoretical background to enable researchers to perform these crucial evaluations for HTMT dimaleate.

Quantitative Binding Affinity Data

As of the date of this publication, specific binding affinity values for HTMT dimaleate at the H1 and H2 receptors are not available in the reviewed literature. The following tables are presented as a standardized format for presenting such data once it has been determined experimentally.

Table 1: Histamine H1 Receptor Binding Affinity for HTMT Dimaleate

| Compound | Receptor | Radioligand | Kᵢ (nM) | Assay Source |

|---|---|---|---|---|

| HTMT Dimaleate | Human H1 | [³H]-Mepyramine | To be determined | (Specify cell line/tissue) |

| Reference Cmpd | Human H1 | [³H]-Mepyramine | Value | (e.g., HEK293 cells) |

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[3]

Table 2: Histamine H2 Receptor Binding Affinity for HTMT Dimaleate

| Compound | Receptor | Radioligand | Kᵢ (nM) | Assay Source |

|---|---|---|---|---|

| HTMT Dimaleate | Human H2 | [³H]-Tiotidine | To be determined | (Specify cell line/tissue) |

| Reference Cmpd | Human H2 | [³H]-Tiotidine | Value | (e.g., CHO-K1 cells) |

Histamine Receptor Signaling Pathways

Understanding the downstream consequences of receptor binding is critical. H1 and H2 receptors activate distinct intracellular signaling cascades.

Histamine H1 Receptor (H1R) Signaling

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[4] Agonist binding initiates the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Histamine H2 Receptor (H2R) Signaling

The H2 receptor is coupled to the Gs family of G-proteins. Agonist binding stimulates the Gαs subunit to activate adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream substrates to elicit specific cellular effects.

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of HTMT dimaleate for H1 and H2 receptors, a competitive radioligand binding assay is the standard method. This assay measures the ability of an unlabeled test compound (the "competitor," i.e., HTMT) to displace a radiolabeled ligand from the receptor.

General Workflow

The core principle involves incubating receptor-containing membranes with a fixed concentration of a radioligand and varying concentrations of the competitor compound. The amount of bound radioactivity is then measured, allowing for the calculation of the competitor's affinity.

Detailed Protocol for H1 Receptor Binding Assay

This protocol is adapted from standard methodologies for H1R binding assays.

-

Materials and Reagents:

-

Receptor Source: Membranes from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (also known as pyrilamine), specific activity ~20-30 Ci/mmol.

-

Test Compound: HTMT dimaleate, prepared in a series of dilutions (e.g., 10⁻¹² M to 10⁻⁴ M).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine).

-

Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Mepyramine (typically near its Kₔ value, e.g., 1-5 nM), and the cell membrane preparation.

-

Competition: Add varying concentrations of HTMT dimaleate to the appropriate wells. For total binding, add vehicle. For non-specific binding, add the NSB control.

-

Incubation: Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours) with gentle agitation.

-

Filtration: Terminate the reaction by rapidly filtering the well contents through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the specific binding (Total - NSB) against the log concentration of HTMT dimaleate. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

Detailed Protocol for H2 Receptor Binding Assay

This protocol is based on established methods for H2R binding.

-

Materials and Reagents:

-

Receptor Source: Membrane preparation from cells stably transfected with the human H2 receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]-Tiotidine.

-

Test Compound: HTMT dimaleale, prepared in a series of dilutions.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Control: A high concentration of an unlabeled H2 ligand (e.g., 1 µM tiotidine or 10 µM cimetidine).

-

Apparatus: 96-well cell harvester with glass fiber filters.

-

-

Procedure:

-

Assay Setup: Similar to the H1 assay, combine buffer, a fixed concentration of [³H]-Tiotidine (e.g., 2-5 nM), and the H2R-containing membranes in a 96-well plate.

-

Competition: Add varying concentrations of HTMT dimaleate, vehicle (for total binding), or the NSB control.

-

Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 40-60 minutes at 25°C).

-

Filtration, Washing, and Quantification: Follow the same steps (4-6) as described in the H1 receptor binding assay protocol.

-

Data Analysis: Calculate the IC₅₀ and Kᵢ values for HTMT dimaleate at the H2 receptor using the same data analysis method and Cheng-Prusoff equation described for the H1 assay.

-

Conclusion

While the direct binding affinities of HTMT dimaleate for histamine H1 and H2 receptors remain to be publicly documented, this guide provides the comprehensive experimental framework necessary for their determination. By employing the detailed radioligand binding assay protocols and understanding the fundamental signaling pathways outlined herein, researchers in pharmacology and drug development can effectively characterize the interaction of HTMT dimaleate and other novel compounds with these important therapeutic targets. The successful acquisition of these data will be crucial for elucidating the compound's potential pharmacological profile.

References

- 1. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

The Pivotal Role of the Trifluoromethyl Toluidide Group in the Potent Histamine Receptor Agonist Activity of HTMT Dimaleate

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship of HTMT (Histamine Trifluoromethyl Toluidide) dimaleate, a potent histamine H1 and H2 receptor agonist. The focus of this document is to elucidate the critical role of the trifluoromethyl toluidide moiety in the pharmacological activity of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction to HTMT Dimaleate

HTMT dimaleate is a synthetic derivative of histamine that exhibits dual agonist activity at both H1 and H2 histamine receptors. Its chemical structure features a histamine core linked to a trifluoromethyl toluidide group. The strategic incorporation of the trifluoromethyl group into the toluidide moiety is a key determinant of its potent and selective activity. This modification is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules.[1]

The Influence of the Trifluoromethyl Group on Receptor Affinity and Activity

While specific structure-activity relationship (SAR) studies directly on HTMT dimaleate are not extensively available in the public domain, the significance of the trifluoromethylphenyl group in histamine analogs is well-documented. Research on the optimization of 2-phenylhistamine derivatives has led to the development of 2-[3-(trifluoromethyl)phenyl]histamine, a highly potent and selective H1-receptor agonist.[2][3][4][5]

Quantitative analysis of this analog has demonstrated its superior activity compared to the endogenous ligand, histamine. This evidence strongly suggests that the trifluoromethyl group plays a crucial role in enhancing the binding affinity and efficacy of the molecule at the H1 receptor. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can contribute to improved pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparative Activity of 2-(3-(Trifluoromethyl)phenyl)histamine and Histamine at the H1 Receptor

| Compound | pD2 | Relative Activity (%) |

| 2-(3-(Trifluoromethyl)phenyl)histamine | 6.81 | 128 |

| Histamine | - | 100 |

Data sourced from Pertz et al., 2004.

The trifluoromethyl group's electron-withdrawing nature can also influence the electronic environment of the aromatic ring, potentially leading to more favorable interactions with the receptor's binding pocket. Furthermore, studies have shown that 2-(3-trifluoromethylphenyl)histamine acts as a full agonist at mouse H1 receptors, with a potency comparable to histamine, further underscoring the importance of this substitution for maintaining high efficacy.

While direct evidence for the role of the toluidide linker and the methyl group on the phenyl ring in HTMT dimaleate is scarce, it is plausible that these features further optimize the molecule's orientation and interactions within the binding sites of both H1 and H2 receptors.

Signaling Pathways of H1 and H2 Histamine Receptors

HTMT dimaleate exerts its effects by activating the distinct signaling cascades associated with H1 and H2 receptors.

H1 Receptor Signaling: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: H1 Receptor Signaling Pathway.

H2 Receptor Signaling: The histamine H2 receptor is also a GPCR, but it couples to the Gs family of G-proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Caption: H2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of histamine receptor agonists like HTMT dimaleate.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: H1 Receptor Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for all dilutions and incubations.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine) and varying concentrations of the unlabeled test compound (HTMT dimaleate).

-

Separation: After incubation (typically 60-120 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (H1 Receptor Function)

This functional assay measures the ability of a compound to stimulate the H1 receptor, leading to an increase in intracellular calcium levels.

Detailed Methodology:

-

Cell Culture: Cells expressing the H1 receptor are plated in a 96-well plate and grown to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. The test compound (HTMT dimaleate) at various concentrations is then added to the wells.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

cAMP Measurement Assay (H2 Receptor Function)

This assay quantifies the ability of a compound to activate the H2 receptor and stimulate the production of cyclic AMP.

Detailed Methodology:

-

Cell Culture: Cells expressing the H2 receptor are cultured in a suitable medium.

-

Cell Stimulation: The cells are treated with various concentrations of the test compound (HTMT dimaleate) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are determined from the standard curve, and a dose-response curve is plotted to calculate the EC50 value.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Histamine H1-Receptor Agonist...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Elucidating the Signal Transduction Pathway of HTMT Dimaleate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on the current understanding of compounds acting as histamine H3 receptor antagonists/inverse agonists. While some sources identify HTMT dimalealeate as a histamine H1 and H2 receptor agonist[1][2], its structural analogues and the broader research context strongly suggest its investigation as a histamine H3 receptor antagonist/inverse agonist. This guide will proceed under the assumption of the latter mechanism of action, which is of significant interest in neuroscience research[3][4][5]. The quantitative data and experimental protocols provided are representative of this class of compounds and may require optimization for HTMT dimalealeate specifically.

Introduction to HTMT Dimaleate and the Histamine H3 Receptor

HTMT (Histamine Trifluoromethyl Toluidide) dimalealeate is a synthetic compound with a high affinity for histamine receptors. The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other, non-histaminergic neurons in the central nervous system (CNS). The H3R is coupled to the Gαi/o subunit of the heterotrimeric G-protein complex.

Activation of the H3R by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This inhibitory signaling cascade ultimately reduces the synthesis and release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

As an antagonist/inverse agonist, HTMT dimalealeate is hypothesized to bind to the H3R and block its constitutive activity. This action disinhibits adenylyl cyclase, leading to an increase in cAMP levels and, consequently, an enhanced release of various neurotransmitters. This modulation of multiple neurotransmitter systems is what makes H3R antagonists/inverse agonists potential therapeutic agents for a range of neurological and psychiatric disorders, such as Alzheimer's disease, ADHD, and schizophrenia.

Core Signal Transduction Pathway of HTMT Dimalealeate as an H3R Antagonist/Inverse Agonist

The primary signal transduction event initiated by HTMT dimalealeate, acting as an H3R antagonist/inverse agonist, is the prevention of Gαi/o-mediated inhibition of adenylyl cyclase. The subsequent increase in neurotransmitter release triggers a cascade of postsynaptic signaling events, dependent on the specific neurotransmitter and its corresponding receptor.

Below is a diagram illustrating the core signaling pathway.

Caption: HTMT dimalealeate signaling pathway as an H3R antagonist.

Quantitative Data for H3 Receptor Antagonists

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Assay Type | Reference |

| Pitolisant | 1.1 - 4.5 | 1.8 - 15 | [³H]-Nα-methylhistamine binding, cAMP accumulation | |

| Ciproxifan | 1.6 | 2.5 | [¹²⁵I]iodoproxyfan binding, synaptosome histamine release | |

| FUB 836 | 0.42 | ~300 (HMT inhibition) | hH3 receptor binding, HMT inhibition | |

| Thioperamide | 4.3 | 10 | [³H]histamine release from synaptosomes |

Note: The above data is for reference compounds and not specific to HTMT dimalealeate.

Experimental Protocols

A key experiment to characterize the activity of an H3R antagonist/inverse agonist like HTMT dimalealeate is the measurement of intracellular cAMP accumulation.

Protocol: In Vitro cAMP Accumulation Assay for H3R Inverse Agonism

Objective: To determine the potency and efficacy of HTMT dimalealeate in blocking the constitutive inhibitory activity of the human histamine H3 receptor on adenylyl cyclase.

Materials:

-

HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R).

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator).

-

HTMT dimalealeate stock solution (in DMSO or water).

-

Reference H3R agonist (e.g., (R)-α-methylhistamine).

-

Reference H3R antagonist/inverse agonist (e.g., Pitolisant).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assay).

-

384-well white opaque microplates.

Methodology:

-

Cell Preparation:

-

Culture hH3R-expressing cells to 70-80% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cell suspension (e.g., 300 x g for 3 minutes) and resuspend the pellet in assay buffer.

-

Determine cell density and adjust to the desired concentration (e.g., 2,500 cells/5 µL).

-

-

Assay Procedure (Inverse Agonist Mode):

-

Prepare serial dilutions of HTMT dimalealeate and the reference inverse agonist in assay buffer.

-

Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

-

Add 5 µL of the compound dilutions (including a vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

During the incubation, prepare the cAMP detection reagents according to the manufacturer's protocol.

-

-

cAMP Detection (Example using HTRF):

-

Add 5 µL of the cAMP-d2 conjugate to all wells.

-

Add 5 µL of the anti-cAMP cryptate conjugate to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10⁴.

-

Convert the HTRF ratios to cAMP concentrations using a standard curve run in parallel.

-

Plot the cAMP concentration against the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of HTMT dimalealeate. An increase in cAMP levels above the basal (vehicle) level indicates inverse agonist activity.

-

Below is a diagram illustrating the experimental workflow.

Caption: Workflow for an in vitro cAMP accumulation assay.

Conclusion

HTMT dimalealeate, when acting as a histamine H3 receptor antagonist/inverse agonist, is expected to modulate a critical Gαi/o-coupled signaling pathway in the CNS. By disinhibiting adenylyl cyclase, it can increase intracellular cAMP levels and subsequently enhance the release of several key neurotransmitters. This mechanism provides a plausible basis for its investigation in the context of various neurological disorders. The provided experimental protocol for a cAMP accumulation assay represents a robust method for quantifying the functional activity of HTMT dimalealeate and similar compounds at the H3 receptor, enabling further characterization and drug development efforts. Further studies are required to confirm this specific mechanism for HTMT dimalealeate and to fully elucidate its downstream signaling consequences.

References

- 1. HTMT dimaleate | Histamine Receptor | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 5. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of HTMT Dimaleate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific in vitro characterization data for HTMT (Histamine Trifluoromethyl Toluidide) dimaleate. Therefore, this technical guide provides a comprehensive overview of the standard experimental protocols and data presentation formats that would be employed for the thorough in vitro characterization of a compound like HTMT dimaleate, which is identified as a histamine H1 and H2 receptor agonist.

Introduction

HTMT dimaleate is a synthetic compound that acts as an agonist at both histamine H1 and H2 receptors. A thorough in vitro characterization is essential to determine its pharmacological profile, including its binding affinity, potency, and the signaling pathways it activates. This guide details the core assays required for this characterization: radioligand binding assays to assess affinity (Kᵢ) and functional assays to measure potency (EC₅₀) at both H1 and H2 receptors.

Quantitative Data Summary

The following tables present a template for the quantitative data that would be generated from the in vitro characterization of HTMT dimaleale.

Table 1: Receptor Binding Affinity of HTMT Dimaleate

| Target Receptor | Radioligand | Cell Line | Kᵢ (nM) |

| Histamine H1 | [³H]-Mepyramine | HEK293 | Data to be determined |

| Histamine H2 | [³H]-Tiotidine | CHO-K1 | Data to be determined |

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[1]

Table 2: Functional Potency of HTMT Dimaleate

| Target Receptor | Assay Type | Cell Line | EC₅₀ (nM) |

| Histamine H1 | Calcium Mobilization | HEK293 | Data to be determined |

| Histamine H2 | cAMP Accumulation | CHO-K1 | Data to be determined |

EC₅₀ (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Signaling Pathways and Experimental Workflow

Histamine Receptor Signaling Pathways

Histamine receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon agonist binding.[2]

General Experimental Workflow

The in vitro characterization follows a logical progression from confirming binding to quantifying functional response.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol describes a competitive binding assay to determine the Kᵢ of HTMT dimaleate at the human histamine H1 receptor.[1][3]

-

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.[1]

-

Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).

-

Test Compound: HTMT dimaleate.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist like mianserin or diphenhydramine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates and glass fiber filters.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes (5-10 µg protein/well), a fixed concentration of [³H]-Mepyramine (near its Kₑ value), and varying concentrations of HTMT dimaleale.

-

Controls: Prepare wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).

-

Incubation: Incubate the plate for 60-240 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of HTMT dimaleale.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

-

Calcium Mobilization Functional Assay for H1 Receptor

This assay measures the increase in intracellular calcium concentration following H1 receptor activation by HTMT dimaleale.

-

Materials:

-

Cells: HEK293 cells expressing the human H1 receptor, seeded in a 96-well, black-walled, clear-bottom plate.

-

Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Test Compound: HTMT dimaleale.

-

-

Procedure:

-

Cell Plating: Seed cells in the microplate and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add varying concentrations of HTMT dimaleale to the wells.

-

Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. The binding of calcium to the dye results in an increase in fluorescence.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of HTMT dimaleale.

-

Plot the peak response against the log concentration of the compound.

-

Fit the data with a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.

-

-

cAMP Accumulation Functional Assay for H2 Receptor

This assay measures the production of cyclic AMP (cAMP) following H2 receptor activation by HTMT dimaleale.

-

Materials:

-

Cells: CHO-K1 cells expressing the human H2 receptor.

-

Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Test Compound: HTMT dimaleale.

-

Control Agonist: Histamine or Amthamine.

-

cAMP Detection Kit: A commercial kit based on TR-FRET, ELISA, or other detection methods.

-

-

Procedure:

-

Cell Plating: Seed cells in a suitable microplate and culture to the desired confluency.

-

Assay Incubation: Remove culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 10 minutes) at 37°C.

-

Compound Stimulation: Add varying concentrations of HTMT dimaleale to the wells and incubate for a defined time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of HTMT dimaleale.

-

Fit the data with a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.

-

-

References

The Impact of HTMT Dimaleate on Intracellular Calcium Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTMT dimaleate (Histamine trifluoromethyl toluidide dimaleate) is a potent histamine analog that has been shown to induce significant changes in intracellular calcium ([Ca²⁺]i) levels. This technical guide provides an in-depth analysis of the effects of HTMT dimaleate on [Ca²⁺]i, detailing the underlying signaling pathways, experimental protocols for its characterization, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell signaling, and drug development who are investigating the mechanisms of action of histamine receptor ligands and their effects on calcium-mediated cellular processes.

Introduction

HTMT dimaleate is recognized as a histamine H1 and H2 receptor agonist. However, its effects on intracellular calcium in certain cell types, such as human lymphocytes, are mediated through a distinct binding site, not classified as H1, H2, or H3 receptors[1]. The modulation of intracellular calcium is a critical aspect of its biological activity, influencing a range of cellular functions. Understanding the precise mechanisms by which HTMT dimaleate elevates intracellular calcium is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide will synthesize the available data on HTMT dimaleate's effects on [Ca²⁺]i, with a focus on quantitative analysis, experimental methodologies, and the implicated signaling cascades.

Quantitative Data on HTMT Dimaleate-Induced Calcium Mobilization

The primary quantitative data regarding the effect of HTMT dimaleate on intracellular calcium levels comes from studies on human peripheral blood lymphocytes. The key parameters are summarized in the table below.

| Parameter | Cell Type | Value | Observations | Reference |

| EC₅₀ | Human Peripheral Blood Lymphocytes | 1.9 x 10⁻⁵ M | This value represents the concentration of HTMT dimaleate that elicits a half-maximal increase in intracellular calcium. | [1] |

| Ki | Not Specified | 1.2 µM | This value indicates the binding affinity for H1/H2 receptors, though its calcium mobilizing effect in lymphocytes is through a different site. | [2] |

| Calcium Response Kinetics | Human Peripheral Blood Lymphocytes | Biphasic: - Rapid Peak: 10-60 seconds - Sustained Elevation: > 5 minutes | The initial rapid increase is attributed to the release of calcium from intracellular stores. This is followed by a prolonged, moderate elevation of intracellular calcium. | [1] |

Signaling Pathway of HTMT Dimaleate-Induced Calcium Release

HTMT dimaleate-induced elevation of intracellular calcium is mediated through the activation of the phosphoinositide signaling pathway. While the precise receptor in lymphocytes is not a classic histamine receptor, the downstream cascade involves the production of inositol 1,4,5-trisphosphate (IP₃), which in turn mobilizes calcium from intracellular stores[1].

Experimental Protocols

Measurement of Intracellular Calcium using Spectrofluorometry with Fura-2 AM

This protocol is adapted for the analysis of HTMT dimaleate's effect on intracellular calcium in a lymphocyte suspension.

Materials:

-

Human peripheral blood lymphocytes

-

HTMT dimaleate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

EGTA

-

Dimethyl sulfoxide (DMSO)

-

Spectrofluorometer with dual-wavelength excitation capabilities

Procedure:

-

Cell Preparation: Isolate human peripheral blood lymphocytes using a standard density gradient centrifugation method. Resuspend the cells in HBSS with Ca²⁺ and HEPES.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM stock solution in anhydrous DMSO.

-

Incubate the lymphocyte suspension with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid dispersion) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS containing BSA to remove extracellular dye.

-

Resuspend the cells in the appropriate buffer for the experiment (with or without Ca²⁺).

-

-

Spectrofluorometry:

-

Transfer the Fura-2-loaded cell suspension to a quartz cuvette in the spectrofluorometer.

-

Maintain the sample at 37°C with constant stirring.

-

Measure the fluorescence intensity by alternating the excitation wavelengths between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), while recording the emission at 510 nm.

-

Establish a stable baseline reading.

-

Add HTMT dimaleate at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio.

-

The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios.

-

Inositol 1,4,5-Trisphosphate (IP₃) Accumulation Assay

This protocol outlines a method to quantify the production of IP₃ in response to HTMT dimaleate stimulation.

Materials:

-

Cultured cells (e.g., lymphocytes or cholangiocytes)

-

[³H]-myo-inositol

-

HTMT dimaleate

-

Lithium chloride (LiCl)

-

Perchloric acid

-

Potassium hydroxide (KOH)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-

Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates, allowing for their accumulation.

-

Stimulate the cells with HTMT dimaleate at various concentrations for a defined period (e.g., 30-60 seconds).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the extracts with KOH.

-

Centrifuge to remove the precipitate.

-

-

Separation and Quantification:

-

Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

-

Elute the different inositol phosphates with a stepwise gradient of ammonium formate/formic acid.

-

Collect the fraction corresponding to IP₃.

-

Add scintillation fluid to the collected fractions and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Express the results as the amount of [³H]-IP₃ produced per million cells or per mg of protein.

-

Conclusion

HTMT dimaleate is a potent modulator of intracellular calcium, acting through a novel receptor in lymphocytes to activate the PLC-IP₃ signaling cascade. The resulting biphasic increase in [Ca²⁺]i, initiated by release from intracellular stores, is a key feature of its cellular activity. The experimental protocols detailed in this guide provide a framework for the robust and reproducible investigation of HTMT dimaleate's effects on calcium signaling. Further research is warranted to identify the specific receptor responsible for its actions in lymphocytes and to explore the full spectrum of its calcium-mediated effects in other cell types. This knowledge will be instrumental in advancing our understanding of this compound's pharmacology and its potential for therapeutic development.

References

Foundational Research on Histamine Trifluoromethyl Toluidide Dimaleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine trifluoromethyl toluidide dimaleate (HTMT) is a potent synthetic agonist at both histamine H1 and H2 receptors. This technical guide provides a comprehensive overview of the foundational research on HTMT, including its chemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for assays relevant to its characterization are also presented. Quantitative data has been summarized for clarity, and key signaling and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective agonists and antagonists for these receptors has been instrumental in both elucidating the physiological roles of histamine and in the development of therapeutics for various pathologies.

Histamine trifluoromethyl toluidide dimaleate (HTMT) is a notable investigational compound that exhibits potent agonistic activity at both H1 and H2 receptors. Its unique structure, featuring a trifluoromethyl toluidide moiety, confers distinct pharmacological properties, including significantly higher potency in certain cellular systems compared to histamine itself. This guide will delve into the core scientific knowledge surrounding HTMT, providing a valuable resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of HTMT is fundamental for its application in research settings.

| Property | Value | Reference |

| Chemical Name | 6-[2-(4-Imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanecarboxamide dimaleate | |

| Alternative Names | HTMT dimaleate, Histamine trifluoromethyl toluidide | |

| Molecular Formula | C₁₉H₂₅F₃N₄O · 2C₄H₄O₄ | |

| Molecular Weight | 614.57 g/mol | |

| Purity | ≥99% | |

| Solubility | Soluble to 100 mM in water | |

| Storage | Desiccate at room temperature | |

| CAS Number | 195867-54-0 |

Pharmacological Profile

HTMT is characterized as a potent agonist at both H1 and H2 histamine receptors. Its activity has been demonstrated in various in vitro and in vivo models.

Receptor Binding Affinity

| Parameter | Value | Receptor Type | Reference |

| Ki | 1.2 µM | H1/H2 |

Functional Activity

HTMT has been shown to be a highly potent agonist, in some cases significantly more so than histamine.

| Assay | Result | Notes | Reference |

| H2-mediated effects in natural suppressor cells | 4 x 10⁴ times more active than histamine | Demonstrates high potency at H2 receptors in this specific cell type. | |

| Intracellular Ca²⁺ mobilization in lymphocytes | EC₅₀ = 1.9 x 10⁻⁵ M | This effect may be mediated through a binding site other than the classic H1, H2, or H3 receptors in these cells. | |

| Inositol Phosphate (IP₃) production in lymphocytes | Induces IP₃ production | Consistent with H1 receptor activation. |

Signaling Pathways

As an agonist at H1 and H2 receptors, HTMT activates distinct downstream signaling cascades.

H1 Receptor Signaling

The histamine H1 receptor is canonically coupled to the Gq/11 family of G proteins. Activation of this pathway by an agonist like HTMT leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

H2 Receptor Signaling

The histamine H2 receptor is coupled to the Gs family of G proteins. Agonist binding to the H2 receptor stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like HTMT. It is important to note that specific parameters may need to be optimized for different cell types and experimental conditions.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Pharmacology of Novel Histamine Receptor Agonists: A Technical Guide

Introduction

The histaminergic system, a crucial signaling network in the body, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. While antagonists of these receptors, particularly H1 and H2, are well-established therapeutics, the exploration of histamine receptor agonists offers unique opportunities for novel drug development and a deeper understanding of histaminergic pathways. This technical guide provides an in-depth exploration of the pharmacology of novel agonists for each histamine receptor subtype, tailored for researchers, scientists, and drug development professionals. It covers their signaling mechanisms, pharmacological data, and the detailed experimental protocols used for their characterization.

Histamine H1 Receptor (H1R) Agonists

The H1 receptor is primarily associated with allergic and inflammatory responses.[1] It is widely expressed in tissues such as smooth muscles, endothelial cells, and the central nervous system.[1][2] Activation of H1R leads to classic allergy symptoms like vasodilation, bronchoconstriction, and increased vascular permeability.[1]

H1R Signaling Pathway

The histamine H1 receptor is canonically coupled to the Gq/11 alpha subunit of the heterotrimeric G-protein.[3] Agonist binding initiates a cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

Quantitative Data for H1R Agonists

The potency and efficacy of H1R agonists can vary significantly. While histamine is the endogenous full agonist, synthetic agonists like Histaprodifen and its analogs have been developed for research purposes.

| Agonist | Receptor | Potency (EC50) | Efficacy | Species/System | Reference |

| Histamine | Human H1R | 6.1 ± 1.2 µM | Full Agonist | Uterine smooth muscle cells (IP3 production) | |

| Histaprodifen | Guinea Pig H1R | Equipotent to histamine | Full Agonist | Ileum contraction assay | |

| Methylhistaprodifen | Mouse H1R | 31 µM | Full Agonist | Preoptic/anterior hypothalamic neurons | |

| 2-(3-TFMP)histamine | Mouse H1R | 40 µM | Full Agonist | Preoptic/anterior hypothalamic neurons | |

| 2-Pyridylethylamine | Mouse H1R | 61 µM | Partial Agonist (~68%) | Preoptic/anterior hypothalamic neurons | |

| Betahistine | Mouse H1R | 237 µM | Partial Agonist (~59%) | Preoptic/anterior hypothalamic neurons |

Histamine H2 Receptor (H2R) Agonists

H2 receptors are famously involved in the stimulation of gastric acid secretion by parietal cells in the stomach lining. They also play roles in regulating heart rate and smooth muscle relaxation.

H2R Signaling Pathway

H2 receptors are coupled to the Gs alpha subunit (Gαs). Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit cellular responses, such as the activation of the proton pump in gastric parietal cells.

Quantitative Data for H2R Agonists

Novel H2R agonists are primarily used as research tools to study gastric acid secretion and other H2R-mediated physiological processes. Amthamine is a notable selective H2R agonist.

| Agonist | Receptor | Binding Affinity (pKi) | Potency (pEC50) | Species/System | Reference |

| Histamine | Human H2R | - | - | - | - |

| Amthamine | Human H2R | - | - | HEK293T cells | |

| Dimaprit | Human H2R | - | - | T-cells |

(Note: Specific Ki and EC50 values for novel H2R agonists are less commonly reported in publicly available literature compared to antagonists. The compounds listed are established selective agonists used in functional studies.)